molecular formula C8H6ClNO B1416600 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one CAS No. 1150617-92-7

2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one

Cat. No. B1416600
M. Wt: 167.59 g/mol
InChI Key: LFTCYZANBKFQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one is a chemical compound with the molecular formula C8H6ClNO and a molecular weight of 167.59 . It is used in research and development .


Synthesis Analysis

The synthesis of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one can be achieved from 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one is characterized by a cyclopenta[b]pyridin-7-one core with a chlorine atom attached .


Physical And Chemical Properties Analysis

2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one has a melting point of 136-138 °C and a predicted boiling point of 313.6±42.0 °C. It has a predicted density of 1.394±0.06 g/cm3 and a predicted pKa of 0.78±0.20 .

Scientific Research Applications

Synthesis Methods

2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one is synthesized using various methods, reflecting its versatility in chemical research. Zhao Xin-qi (2007) details a method involving acetylation, cyclization, and chlorination, resulting in 4-amino-2-chloro-6,7-dihydro-5H-cyclopenteno[b]pyridine, followed by Sandmeyer bromination and catalytic hydrogenated dehalogenation (Zhao Xin-qi, 2007).

Applications in Pharmaceuticals and Resins

Fu Chun (2007) highlights its use in pharmaceuticals, bactericides, antimicrobials, plant protection agents, synthetic resins, antioxidants, and plastics. This compound's role as a side-chain in Cefpirome production, a fourth-generation cephalosporin, underlines its pharmaceutical importance (Fu Chun, 2007).

Lactam vs. Hydrazone Formation

A study by Trebše et al. (1997) on 6,7-Dihydrocyclopenta[b]pyran-2,5-dione demonstrates its transformation with hydrazines to fused pyridine-2(1H)-ones, contrasting with 2H-1-benzopyran-2,5-diones which yield 5-hydrazonobenzopyrans under similar conditions (Trebše et al., 1997).

Biological Activities

O. V. Ershov et al. (2014) discuss dihydropyridines, including 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one, noting their biological activities like antihypertensive and antiarrhythmic effects. The study focuses on the reduction processes of these compounds, indicating their potential in medicinal chemistry (O. V. Ershov et al., 2014).

Polymer Chemistry

In polymer chemistry, Youfu Zhang et al. (2017) synthesized a new family of strained imino-cyclopenta[b]pyridines, using 2-chloro-cyclopenta[b]pyridin-7-one, for highly branched unsaturated polyethylenes. This highlights its role in developing advanced materials (Youfu Zhang et al., 2017).

Photocycloaddition

Albrecht et al. (2008) demonstrated its use in [2+2]-photocycloaddition reactions. They synthesized 1,5-dihydropyrrol-2-ones and 5,6-dihydro-1H-pyridin-2-ones with alkenyl side chains, showing its potential in organic synthesis and photoreactive applications (Albrecht et al., 2008).

Safety And Hazards

This compound is labeled with the GHS07 symbol, indicating that it is harmful if swallowed. Precautionary measures include avoiding inhalation or skin contact, and seeking medical advice if adverse effects occur .

properties

IUPAC Name

2-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTCYZANBKFQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654037
Record name 2-Chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one

CAS RN

1150617-92-7
Record name 2-Chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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